An In-Depth Technical Guide to 2-(2-Thienyl)azetidine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(2-Thienyl)azetidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique reactivity profile that is a compromise between the highly reactive aziridines and the more stable pyrrolidines.[1][3] This strained ring system, combined with the presence of a nitrogen heteroatom, makes azetidines valuable scaffolds for introducing conformational rigidity and improving physicochemical properties of drug candidates.[2] The incorporation of an azetidine moiety can lead to enhanced metabolic stability, receptor selectivity, and favorable pharmacokinetics, as evidenced by their presence in several FDA-approved drugs.[2]
This technical guide focuses on 2-(2-thienyl)azetidine, a specific derivative that combines the desirable features of the azetidine ring with the aromatic and bioisosteric properties of the thiophene ring. The thiophene group can enhance lipophilicity and modulate interactions with biological targets.[4] This document will provide a comprehensive overview of the chemical data, synthesis, and potential applications of this promising building block for drug discovery.
Core Chemical Data of 2-(2-Thienyl)azetidine
A thorough understanding of the fundamental properties of 2-(2-thienyl)azetidine is crucial for its effective utilization in research and development. The key chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 777886-76-7 | [4] |
| Molecular Formula | C₇H₉NS | [4] |
| Molecular Weight | 139.22 g/mol | [4] |
| Canonical SMILES | C1C(C1)C2=CC=CS2 | [4] |
| InChI | InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | [4] |
Synthesis and Purification
The synthesis of substituted azetidines can be challenging due to the propensity for side reactions such as polymerization and elimination.[3] However, several general strategies have been developed for the construction of the azetidine ring.
General Synthetic Approaches to Azetidines
Common methods for azetidine synthesis include:
-
Ring-closure by C-N Bond Formation: A prevalent method involves the reaction of primary amines with 1,3-dihalides or other difunctionalized C3 fragments. For instance, the reaction of primary amines with 2,4-dibromobutyrates can yield azetidine-2-carboxylic esters.[3]
-
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes offer a direct route to functionalized azetidines.[5][6] Recent advancements have enabled the use of visible light in these reactions, providing a milder and more sustainable approach.[1][6]
-
Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) is another effective strategy for accessing the azetidine core.[3]
A general workflow for the synthesis of a substituted azetidine from a β-amino alcohol is depicted below. This method involves the formation of an intermediate that undergoes intramolecular cyclization.
Caption: General workflow for azetidine synthesis from a β-amino alcohol.
A Plausible Synthetic Protocol for 2-(2-Thienyl)azetidine
Hypothetical Step-by-Step Synthesis:
-
Starting Material: Begin with a commercially available or synthesized 1-(2-thienyl)-1,3-propanediol.
-
Activation of Hydroxyl Groups: Convert both hydroxyl groups to good leaving groups, such as mesylates or tosylates, by reacting the diol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
Amination and Cyclization: React the resulting di-mesylate or di-tosylate with a suitable amine source, such as ammonia or a protected amine, which will undergo a double nucleophilic substitution to form the azetidine ring.
-
Deprotection (if necessary): If a protected amine was used, the final step would be the removal of the protecting group to yield 2-(2-thienyl)azetidine.
Purification
Purification of azetidine derivatives often involves standard laboratory techniques.
General Purification Protocol:
-
Extraction: After the reaction is complete, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent like dichloromethane or ethyl acetate. The organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, can be employed to separate the desired product from impurities.[7]
-
Distillation: For liquid azetidines, distillation under reduced pressure can be an effective purification method.[7]
Spectroscopic and Physical Data
Detailed experimental spectroscopic and physical data for 2-(2-thienyl)azetidine are not explicitly available in the provided search results. However, based on the known spectral properties of azetidine and thiophene moieties, the following characteristics can be anticipated.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Signals corresponding to the protons on the azetidine ring, likely in the range of 2.0-4.0 ppm. - Distinct signals for the protons on the thiophene ring, typically appearing in the aromatic region (around 6.8-7.5 ppm). |
| ¹³C NMR | - Resonances for the carbon atoms of the azetidine ring, expected in the aliphatic region. - Signals for the carbon atoms of the thiophene ring in the aromatic region. |
| IR Spectroscopy | - N-H stretching vibration for the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹). - C-H stretching vibrations for both the aliphatic azetidine and aromatic thiophene rings. - C-S stretching vibration characteristic of the thiophene ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 139.22 (for C₇H₉NS). |
Physical Properties
The physical properties of 2-(2-thienyl)azetidine are not well-documented in the available literature. Based on the parent azetidine, which is a colorless liquid at room temperature,[8] 2-(2-thienyl)azetidine is likely to be a liquid or a low-melting solid. Its solubility is expected to be higher in organic solvents than in water.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(2-thienyl)azetidine is governed by the interplay of the strained azetidine ring and the aromatic thiophene ring.
-
Azetidine Ring: The strained four-membered ring is susceptible to ring-opening reactions under various conditions, providing a pathway to more complex acyclic or larger heterocyclic structures.[3] The nitrogen atom can act as a nucleophile and can be functionalized with various electrophiles.
-
Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions, although its reactivity is influenced by the electron-withdrawing or -donating nature of the azetidinyl substituent.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(2-thienyl)azetidine scaffold is a promising building block for the synthesis of novel bioactive molecules.
Role as a Privileged Scaffold
The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Its incorporation into a molecule can impart favorable properties such as:
-
Improved Metabolic Stability: The rigid and compact nature of the azetidine ring can protect adjacent functional groups from metabolic degradation.[2]
-
Enhanced Receptor Affinity: The defined three-dimensional structure of the azetidine ring can lead to a more precise fit into the binding pockets of biological targets.
-
Favorable Physicochemical Properties: Azetidines can improve solubility and other key drug-like properties.[2]
The thiophene moiety is a well-known bioisostere for the phenyl group and is present in numerous approved drugs. Its inclusion can modulate the electronic and steric properties of a molecule, influencing its biological activity.[4]
The combination of these two moieties in 2-(2-thienyl)azetidine makes it an attractive starting point for the development of new therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders.[2]
Conclusion
2-(2-thienyl)azetidine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and an aromatic thiophene moiety offers a versatile platform for the design of novel bioactive compounds with improved pharmacological profiles. While detailed experimental data for this specific compound are still emerging, the foundational knowledge of azetidine and thiophene chemistry provides a strong basis for its synthesis and application in the development of next-generation therapeutics. Further research into the synthesis, characterization, and biological evaluation of 2-(2-thienyl)azetidine and its derivatives is warranted to fully unlock its therapeutic potential.
References
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
- Al-Mulla, A. (2017). A review: biological importance of azetidine. Der Pharma Chemica, 9(12), 85-94.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
- Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437.
- Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv.
- Marinov, M., & Stoyanov, N. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.
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Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
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Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
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